molecular formula C7H14N2O3S B13474252 1-Isopropyl-2-oxopyrrolidine-3-sulfonamide

1-Isopropyl-2-oxopyrrolidine-3-sulfonamide

Cat. No.: B13474252
M. Wt: 206.27 g/mol
InChI Key: IKQPPLWTPWBCAQ-UHFFFAOYSA-N
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Description

1-Isopropyl-2-oxopyrrolidine-3-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a sulfonamide group, which is known for its antibacterial properties .

Chemical Reactions Analysis

1-Isopropyl-2-oxopyrrolidine-3-sulfonamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

1-Isopropyl-2-oxopyrrolidine-3-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Isopropyl-2-oxopyrrolidine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication . The pyrrolidine ring contributes to the compound’s binding affinity and specificity towards its target enzymes .

Comparison with Similar Compounds

1-Isopropyl-2-oxopyrrolidine-3-sulfonamide can be compared with other sulfonamide derivatives such as:

The uniqueness of this compound lies in its specific structural features that confer distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C7H14N2O3S

Molecular Weight

206.27 g/mol

IUPAC Name

2-oxo-1-propan-2-ylpyrrolidine-3-sulfonamide

InChI

InChI=1S/C7H14N2O3S/c1-5(2)9-4-3-6(7(9)10)13(8,11)12/h5-6H,3-4H2,1-2H3,(H2,8,11,12)

InChI Key

IKQPPLWTPWBCAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC(C1=O)S(=O)(=O)N

Origin of Product

United States

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